1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include the preparation of the necessary aryl halides and organoboron compounds, followed by the coupling reaction under controlled conditions to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
- **1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and chlorine atoms, along with the pyridine ring, makes it particularly interesting for various applications .
Properties
Molecular Formula |
C20H13ClF4N2O2 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-14-3-1-2-12(8-14)10-27-11-13(4-7-18(27)28)19(29)26-15-5-6-17(22)16(9-15)20(23,24)25/h1-9,11H,10H2,(H,26,29) |
InChI Key |
FUAPPXLXOUXIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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